molecular formula C13H7ClFN3O B2698048 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1708178-74-8

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B2698048
CAS No.: 1708178-74-8
M. Wt: 275.67
InChI Key: JLOHNCSXZYDRMP-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a chloro and fluorophenyl group attached to a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole derivatives with suitable aldehydes under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems.

Biology

In biological research, 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is investigated for its potential as a bioactive molecule. Studies have shown its ability to interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory, anticancer, and antimicrobial agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:

  • 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
  • 4-Chloro-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Uniqueness

What sets 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3O/c14-13-12-10(7-19)11(17-18(12)6-5-16-13)8-1-3-9(15)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOHNCSXZYDRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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